N-2 vs. C-3 Aryl Substitution Diverts Tankyrase-2 Engagement
The target compound places the 4-chlorophenyl group at the N-2 position of the isoquinolinone core. In contrast, the structurally analogous tankyrase-2 inhibitor 3-(4-chlorophenyl)-5-methoxy-1,2-dihydroisoquinolin-1-one (PDB 4UVY ligand SGW) carries the identical 4-chlorophenyl substituent at the C-3 position. The Paine et al. (2015) SAR study definitively established that an aryl group at the C-3 position is required for tankyrase-2 binding, optimally with a para-substituent projecting into a hydrophobic tunnel, while small meta-substituents were tolerated but ortho-substituents reduced or abolished activity [1]. The target compound's N-2 substitution pattern precludes this binding mode entirely, meaning the compound is predicted to be inactive against tankyrase-1/2, unlike its C-3 counterpart which inhibits TNKS-1 and TNKS-2 with selectivity over PARP-1 and PARP-2 [1].
| Evidence Dimension | Target engagement capability (tankyrase-2 binding) |
|---|---|
| Target Compound Data | Predicted inactive against tankyrase-2 (N-2 4-chlorophenyl group incompatible with the nicotinamide-site hydrophobic cavity) |
| Comparator Or Baseline | 3-(4-chlorophenyl)-5-methoxy-1,2-dihydroisoquinolin-1-one: Active tankyrase-2 inhibitor (co-crystal structure 4UVY, 1.95 Å resolution; para-Cl projects into tunnel leading to exterior) |
| Quantified Difference | Qualitative: active vs. predicted inactive. X-ray crystallography confirms C-3 aryl is essential for occupancy of the hydrophobic cavity. |
| Conditions | X-ray co-crystal structure of human tankyrase-2 (PDB 4UVY); SAR from Paine et al. (2015) Bioorg. Med. Chem. 23:5891 |
Why This Matters
Researchers seeking tankyrase/Wnt-pathway inhibitors should procure the C-3 analogs; those seeking to avoid tankyrase-mediated poly(ADP-ribosyl)ation effects while retaining the isoquinolinone scaffold should select this N-2 compound for its orthogonal target profile.
- [1] Paine, H.A., Nathubhai, A., Woon, E.C.Y., et al. (2015). Exploration of the nicotinamide-binding site of the tankyrases, identifying 3-arylisoquinolin-1-ones as potent and selective inhibitors in vitro. Bioorganic & Medicinal Chemistry, 23(17), 5891-5908. View Source
